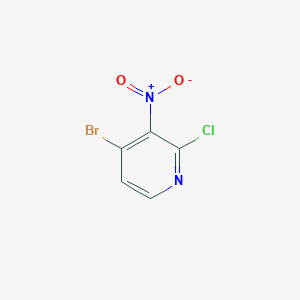

4-Bromo-2-chloro-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFUXHLZLWHMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379309-70-2 | |

| Record name | 4-bromo-2-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-2-chloro-3-nitropyridine

Foreword: The Strategic Imperative of Structural Certainty

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional architecture is not merely a procedural step but the bedrock upon which all subsequent research is built. The precise arrangement of atoms within a molecule dictates its reactivity, its interaction with biological targets, and its material properties. For a compound such as 4-bromo-2-chloro-3-nitropyridine, a polysubstituted pyridine derivative, the confluence of electronegative halogens and a nitro group on a heterocyclic scaffold presents a compelling case for a multi-faceted analytical approach. The electronic effects of these substituents can significantly influence the molecule's chemical behavior, making a definitive structural assignment paramount for its application as a synthetic intermediate in pharmaceuticals and other advanced materials.[1]

This guide eschews a one-size-fits-all template, instead adopting a holistic and logical workflow that mirrors the investigative process of a seasoned analytical chemist. We will progress from foundational techniques that provide broad-stroke structural information to more sophisticated methods that offer granular, high-resolution insights. Each step is not merely a protocol to be followed but a decision point, informed by the data obtained in the preceding analysis. The causality behind each experimental choice will be elucidated, providing a transparent and self-validating pathway to the final structural confirmation.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into the intricacies of atomic connectivity and spatial arrangement, it is crucial to establish the fundamental properties of the analyte: its molecular weight and elemental composition. This initial phase serves as a critical checkpoint, ensuring the integrity of the sample and providing the first pieces of the structural puzzle.

Mass Spectrometry: The First Glimpse into Molecular Formula

Mass spectrometry (MS) stands as the initial and indispensable tool for determining the molecular weight of this compound. The technique's ability to provide a precise mass-to-charge ratio (m/z) of the molecular ion is fundamental to confirming the compound's identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile). For air- or moisture-sensitive compounds, specialized handling techniques under an inert atmosphere are crucial.[2]

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M+•).

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Interpreting the Mass Spectrum:

The presence of bromine and chlorine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum.[3][4]

-

Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, M+ and (M+2)+, with a relative intensity ratio of 3:1.

-

Bromine Isotopes: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of nearly 1:1. This leads to M+ and (M+2)+ peaks of almost equal intensity.

For this compound (C₅H₂BrClN₂O₂), the combination of these isotopic patterns will produce a distinctive cluster of peaks for the molecular ion. The predicted m/z for the [M+H]⁺ adduct is approximately 236.90610.[5]

Table 1: Predicted Mass Spectrometry Data for this compound [5]

| Adduct | m/z |

| [M+H]⁺ | 236.90610 |

| [M+Na]⁺ | 258.88804 |

| [M-H]⁻ | 234.89154 |

The observation of this characteristic isotopic signature provides strong evidence for the presence of one bromine and one chlorine atom in the molecule, thus validating the elemental composition.

Unraveling the Functional Group Landscape: Vibrational Spectroscopy

With the molecular formula in hand, the next logical step is to identify the functional groups present in the molecule. Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Expected Vibrational Modes for this compound:

The IR spectrum will reveal characteristic absorption bands corresponding to the various functional groups and the pyridine ring itself.[7]

-

N-O Stretching (Nitro Group): The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8]

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the region of 800-600 cm⁻¹.

-

C-Br Stretching: The carbon-bromine stretching vibration appears at lower frequencies, typically in the 600-500 cm⁻¹ range.

-

Pyridine Ring Vibrations: The pyridine ring will show a series of characteristic C-C and C-N stretching vibrations in the 1600-1400 cm⁻¹ region, as well as C-H bending vibrations.[9]

The presence of these specific absorption bands provides corroborating evidence for the proposed structure and confirms the presence of the key functional groups.

Assembling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H and ¹³C NMR will be employed to piece together the molecular skeleton.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Spectral Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.

Predicted ¹H NMR Spectrum:

The highly substituted nature of the pyridine ring in this compound will result in a relatively simple ¹H NMR spectrum. The two remaining protons on the ring will appear as distinct signals, and their chemical shifts and coupling patterns will be highly informative.

-

Chemical Shifts: The electron-withdrawing nature of the nitro and halogen substituents will cause the ring protons to be deshielded, shifting their signals downfield.

-

Coupling Constants (J-values): The coupling between the two adjacent protons will provide information about their relative positions on the ring.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol:

The protocol is similar to that for ¹H NMR, although longer acquisition times are often required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring.

-

Chemical Shifts: The chemical shifts of the carbon signals will be influenced by the attached substituents. The carbon atoms bonded to the electronegative halogens and the nitro group will be shifted downfield.

By analyzing the chemical shifts and, if necessary, employing advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), the precise connectivity of the atoms in the molecule can be established.

The Definitive Proof: X-ray Crystallography

While the combination of MS, IR, and NMR provides a compelling and often conclusive picture of the molecular structure, the gold standard for unambiguous structural determination is single-crystal X-ray crystallography.[10][11] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.[13]

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to obtain the final crystal structure.

The resulting crystal structure will provide incontrovertible evidence for the proposed arrangement of atoms in this compound, confirming the positions of the bromo, chloro, and nitro substituents on the pyridine ring.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the analytical techniques employed in the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Safety Considerations

Substituted nitropyridines can be hazardous, and appropriate safety precautions must be taken.[14][15][16][17] This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and consulting the Safety Data Sheet (SDS) for specific handling and disposal information.[18]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By progressing from foundational methods that establish the molecular formula and functional groups to advanced spectroscopic and crystallographic techniques that reveal detailed connectivity and three-dimensional structure, a complete and unambiguous picture of the molecule can be obtained. This rigorous approach ensures the scientific integrity of the data and provides the solid foundation necessary for the successful application of this compound in research and development.

References

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved from [Link]

-

IUCr. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

-

SciTech Connect. (n.d.). Determination of pyridines by infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

eLS. (n.d.). Macromolecular Structure Determination by X-ray Crystallography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Chegg. (n.d.). Consider the spectral data for 4-bromo-2-chloroacetanilide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

Dalton Transactions. (2016). Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

NJ.gov. (n.d.). 3-BROMOPROPYNE. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-5-nitropyridine. Retrieved from [Link]

-

Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

PubMed Central. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Retrieved from [Link]

-

MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. web.uvic.ca [web.uvic.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. PubChemLite - this compound (C5H2BrClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Determination of pyridines by infrared spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Pyridine [webbook.nist.gov]

- 10. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 11. people.bu.edu [people.bu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. nj.gov [nj.gov]

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-nitropyridine (CAS 1379309-70-2): A Versatile Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Highly Functionalized Pyridine Core

4-Bromo-2-chloro-3-nitropyridine is a synthetically versatile halogenated and nitrated pyridine derivative. Its unique arrangement of substituents—a bromo and a chloro group at positions flanking a nitro group—renders the pyridine ring highly electron-deficient and primed for a variety of chemical transformations. This strategic functionalization makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. While specific literature on CAS number 1379309-70-2 is not extensively available, this guide will provide a comprehensive overview of its anticipated chemical properties, reactivity, and potential applications based on established principles of pyridine chemistry and data from closely related analogues.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound can be predicted based on its structure and by analogy to similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₅H₂BrClN₂O₂[1] |

| Molecular Weight | 237.44 g/mol [1] |

| Appearance | Likely a pale yellow to brown crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; likely insoluble in water. |

| ¹H NMR | Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C-5 will likely be downfield due to the anisotropic effect of the adjacent nitro group and deshielding from the halogens. The proton at C-6 will be further downfield. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbons bearing the electron-withdrawing nitro, chloro, and bromo groups (C-2, C-3, and C-4) will be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks for the C=N and C=C stretching vibrations of the pyridine ring. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[2]. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to distinct M, M+2, and M+4 peaks[3][4]. |

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised from commercially available precursors, leveraging well-established pyridine functionalization methodologies. A potential pathway could start from 2-chloro-3-nitropyridine.

Figure 1: Proposed synthesis of this compound.

Step-by-step Methodology:

-

N-Oxidation: 2-Chloro-3-nitropyridine is first oxidized to its corresponding N-oxide. This is a common strategy in pyridine chemistry to activate the 4-position for electrophilic attack and also to facilitate certain nucleophilic substitutions. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are typically employed for this transformation.

-

Bromination: The resulting 2-chloro-3-nitropyridine N-oxide can then be subjected to bromination at the 4-position. The N-oxide functionality activates the C4 position towards electrophilic attack and can also be a leaving group in subsequent reactions. The bromination can be achieved using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This step introduces the bromine atom at the desired position and may also deoxygenate the N-oxide.

Reactivity and Mechanistic Insights: A Hub for Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr). The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position significantly reduce the electron density of the ring, making it highly susceptible to nucleophilic attack.

Regioselectivity of Nucleophilic Attack:

The key question for synthetic utility is the regioselectivity of nucleophilic attack: will a nucleophile displace the chloro group at C-2 or the bromo group at C-4?

-

Electronic Effects: The nitro group at C-3 strongly activates both the C-2 and C-4 positions for nucleophilic attack. The pyridine nitrogen also activates the C-2 and C-6 positions. Therefore, both the C-2 and C-4 positions are electronically activated.

-

Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, and the cleavage of the carbon-halogen bond occurs in a subsequent, faster step. Therefore, the relative bond strengths of C-Cl versus C-Br are less critical than the stability of the intermediate. However, in many cases, the position para to the activating nitro group (C-4) is more reactive than the ortho position (C-2) due to more effective resonance stabilization of the negative charge in the Meisenheimer intermediate.

-

Steric Hindrance: The C-2 position is flanked by the nitro group at C-3, which may create some steric hindrance for an incoming nucleophile compared to the C-4 position.

Based on these considerations, it is predicted that nucleophilic attack will preferentially occur at the C-4 position , leading to the displacement of the bromide. However, the high degree of activation at both positions means that reaction conditions (e.g., the nature of the nucleophile, solvent, and temperature) could influence the regioselectivity, and a mixture of products is possible.

Figure 2: Predicted regioselectivity in the SₙAr of this compound.

Further Transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This opens up a vast array of subsequent functionalization possibilities, such as diazotization followed by Sandmeyer reactions, or amide/sulfonamide formation.

-

Cross-Coupling Reactions: The bromo and chloro substituents can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The relative reactivity in these reactions would depend on the specific catalytic system, but typically the C-Br bond is more reactive than the C-Cl bond.

Potential Applications in Drug Discovery and Materials Science

The highly functionalized nature of this compound makes it a promising scaffold for the synthesis of novel bioactive molecules and functional materials.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The multiple substitution sites on this molecule allow for the systematic exploration of the chemical space around a central scaffold to optimize binding to the kinase active site.

-

Antimicrobial and Antiviral Agents: Halogenated and nitrated heterocycles have a long history in the development of antimicrobial and antiviral drugs. This compound could serve as a starting point for the synthesis of novel agents with improved efficacy and resistance profiles.

-

Agrochemicals: The pyridine ring is a key component of many herbicides and pesticides. The reactivity of this compound allows for the introduction of various pharmacophores relevant to agrochemical activity.

-

Organic Electronics: Electron-deficient aromatic systems are of interest in the development of organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and components of organic light-emitting diodes (OLEDs).

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds are generally considered to be toxic and irritants.

Conclusion

This compound (CAS 1379309-70-2) represents a highly activated and versatile building block for organic synthesis. Although specific experimental data for this compound is limited, its reactivity can be confidently predicted based on established principles of pyridine chemistry. Its propensity to undergo nucleophilic aromatic substitution, coupled with the potential for further functionalization of its substituents, makes it a valuable tool for medicinal chemists and materials scientists. The insights provided in this guide aim to facilitate its application in the development of novel and complex molecular targets.

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). (URL: [Link])

- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). (URL: not provided)

-

Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. (URL: [Link])

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF - ResearchGate. (2025). (URL: [Link])

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: not provided)

-

A Crystalline In(II) Hydride - American Chemical Society. (2026). (URL: [Link])

-

Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. (2026). (URL: [Link])

-

Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). (URL: [Link])

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025). (URL: [Link])

-

4-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 2762920 - PubChem. (URL: [Link])

-

Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). (URL: [Link])

-

(PDF) 2-Chloro-3-nitropyridine - ResearchGate. (URL: [Link])

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])

-

(PDF) 2,6-Dichloro-3-nitropyridine - ResearchGate. (URL: [Link])

-

Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF - ResearchGate. (URL: [Link])

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025). (URL: [Link])

-

C-H Functionalization of Pyridines - ResearchGate. (URL: [Link])

- The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (URL: not provided)

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed - NIH. (URL: [Link])

-

C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024). (URL: [Link])

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022). (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (2019). (URL: [Link])

- reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. (URL: not provided)

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). (URL: [Link])

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific. (URL: not provided)

-

Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF - ResearchGate. (2025). (URL: [Link])

-

Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5) - Cheméo. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

- IR: nitro groups. (URL: not provided)

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central. (URL: [Link])

-

Mass Spec 3f Halogenoalkanes - YouTube. (2020). (URL: [Link])

-

NMR in pyridine no meta splitting - Chemistry Stack Exchange. (2019). (URL: [Link])

Sources

- 1. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

Introduction: The Strategic Importance of 4-Bromo-2-chloro-3-nitropyridine

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-3-nitropyridine: Mechanism and Practical Application

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a nitro group, which can be readily reduced to an amine, and two different halogen atoms (chloro and bromo) at positions activated for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This arrangement allows for sequential, site-selective modifications, making it a versatile building block for the synthesis of complex molecular architectures and biologically active compounds.[1][2] This guide provides a comprehensive overview of a robust synthetic pathway to this key intermediate, with a deep dive into the mechanistic principles that govern the reaction, particularly the critical regioselectivity of the nitration step.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-chloro-4-aminopyridine. The strategy involves:

-

Diazotization and Bromination: Conversion of the C4-amino group of 2-chloro-4-aminopyridine into a bromo group via a Sandmeyer-type reaction to yield the key intermediate, 2-chloro-4-bromopyridine.

-

Regioselective Nitration: Introduction of a nitro group onto the 2-chloro-4-bromopyridine ring via electrophilic aromatic substitution (EAS) using a nitrating mixture of sulfuric and nitric acids.

This pathway is logical and relies on well-established, scalable chemical transformations.

Overall Synthetic Workflow

The following diagram illustrates the high-level transformation from the starting material to the final product.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of the 2-Chloro-4-bromopyridine Intermediate

The initial step involves the conversion of an amino group to a bromo group, a transformation reliably accomplished via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then displaced by a bromide ion, typically delivered from a copper(I) bromide catalyst.

Causality and Mechanistic Insight

The choice of the Sandmeyer reaction is deliberate. Direct bromination of the pyridine ring is challenging and often lacks regioselectivity. The amino group, however, provides a chemical handle for its clean replacement. The mechanism involves:

-

Diazotization: The primary amino group of 2-chloro-4-aminopyridine attacks nitrous acid (formed in situ from NaNO₂ and a strong acid like HBr), leading to a stable diazonium salt.

-

Redox-Catalyzed Substitution: The copper(I) bromide catalyst facilitates the displacement of the diazonio group (N₂) with a bromide ion. The single-electron transfer from Cu(I) to the diazonium salt generates a radical intermediate and N₂, with the subsequent transfer of a bromide ligand from the now Cu(II) species to the aryl radical completing the substitution.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-bromopyridine

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[3]

-

Reaction Setup: To a stirred solution of 48% aqueous hydrobromic acid (81.5 mL), cool the mixture to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 2-chloro-4-aminopyridine (8.9 g, 69.2 mmol). Maintain the temperature at 0 °C.

-

Diazotization: Prepare a solution of sodium nitrite (10.65 g, 154 mmol) in water (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above -5 °C. A slight excess of sodium nitrite is used to ensure complete conversion.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at -10 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours. The evolution of nitrogen gas should be observed.

-

Work-up: Cool the reaction mixture to 5 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the deep red color of excess bromine disappears and the solution becomes colorless.

-

Extraction: Carefully basify the solution to a pH > 10 with a 35% aqueous sodium hydroxide solution while cooling in an ice bath. Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. Purify the residue by silica gel column chromatography (eluent: 10% ethyl acetate in heptane) to afford 2-chloro-4-bromopyridine as a light-colored oil.

Part 2: Synthesis of this compound

This step is the core of the synthesis, involving the nitration of the 2-chloro-4-bromopyridine intermediate. The success of this reaction hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Core Mechanism: Electrophilic Aromatic Substitution and Regioselectivity

Electrophilic aromatic substitution on a pyridine ring is inherently challenging.[4] The lone pair on the ring nitrogen atom makes it basic, and under the strongly acidic conditions required for nitration, the nitrogen is protonated. The resulting pyridinium cation is severely electron-deficient, deactivating the ring towards attack by electrophiles to a greater extent than even nitrobenzene.[5]

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

Regioselectivity Analysis: The directing effects of the substituents on the pyridinium ring determine the position of nitration.

-

Pyridinium Nitrogen: The positive charge on the nitrogen atom strongly deactivates all positions, but the effect is most pronounced at the α (C2, C6) and γ (C4) positions due to resonance and inductive effects. This directs incoming electrophiles to the β positions (C3, C5).

-

C2-Chloro and C4-Bromo Substituents: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the intermediate sigma complex.[6]

In the case of 2-chloro-4-bromopyridine, the available positions for nitration are C3, C5, and C6.

-

Attack at C6: This position is sterically hindered by the C2-chloro group and electronically deactivated by its proximity to the pyridinium nitrogen.

-

Attack at C5: This position is ortho to the C4-bromo group and para to the C2-chloro group. Both halogens can stabilize the positive charge of the sigma complex at this position through resonance.

-

Attack at C3: This position is ortho to both the C2-chloro and C4-bromo groups. Again, both halogens can stabilize the intermediate via resonance.

The formation of the 3-nitro isomer as the major product is a result of the cumulative electronic effects. The intermediate sigma complex formed by attack at the C3 position is particularly stabilized. The positive charge can be delocalized not only onto the ring nitrogen but also onto the adjacent chlorine and bromine atoms. This dual stabilization makes the transition state leading to the 3-nitro product lower in energy compared to attack at the C5 position. While nitration of 2-chloro-4-aminopyridine gives a mixture of 3-nitro and 5-nitro isomers, the powerful activating effect of the amino group complicates a direct comparison.[7] For the less activated di-halogenated substrate, the subtle electronic preferences for the C3 position become dominant.

Mechanistic Diagram: Nitration of 2-Chloro-4-bromopyridine

Caption: Mechanism of electrophilic nitration at the C3 position.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the nitration of deactivated pyridine rings.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 50 mL).

-

Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly add 2-chloro-4-bromopyridine (9.6 g, 50 mmol) in portions, ensuring the temperature is maintained below 10 °C.

-

Nitrating Mixture: Prepare the nitrating mixture by cautiously adding fuming nitric acid (90%, 5.5 mL, ~75 mmol) to concentrated sulfuric acid (15 mL) at 0 °C.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of the substrate over 1 hour. The internal temperature must be strictly maintained between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring. A precipitate should form.

-

Isolation: Neutralize the cold aqueous solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide.

-

Extraction and Purification: Filter the resulting solid, wash it with cold water, and dry it under vacuum. If no solid precipitates, extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Step | Reactant | Molar Equiv. | Reagent(s) | Key Conditions | Product | Expected Yield |

| 1 | 2-Chloro-4-aminopyridine | 1.0 | 1. HBr (aq) 2. NaNO₂ (2.2 eq) | -10 °C to RT | 2-Chloro-4-bromopyridine | 50-60% |

| 2 | 2-Chloro-4-bromopyridine | 1.0 | HNO₃ (1.5 eq), H₂SO₄ | 0-5 °C | This compound | 70-80% |

Conclusion

The synthesis of this compound is a prime example of strategic chemical synthesis, requiring careful control over reaction conditions to manage the reactivity of a highly substituted, electron-deficient heterocyclic ring. The two-step sequence, proceeding via a Sandmeyer reaction followed by a regioselective electrophilic nitration, provides a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the underlying electronic effects and reaction mechanisms is paramount for optimizing the yield and purity of the final product, thereby enabling its effective use in drug discovery and development programs.

References

- BenchChem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

- ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.

- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- ChemicalBook. (n.d.). 2-Chloro-4-bromopyridine synthesis.

- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications.

- Dr. B. C. Roy College of Pharmacy and Allied Health Sciences. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube.

- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). Leveraging 3-Bromo-2-chloro-5-nitropyridine for Advanced Chemical Solutions.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Multifunctional Pyridine Intermediate

An In-Depth Technical Guide to the Characterization of 4-Bromo-2-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its functional group versatility and predictable reactivity. This compound is a quintessential example of such a strategic building block. As a pyridine derivative, it is part of a class of heterocyclic compounds central to the structure of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The specific arrangement of its substituents—two distinct halogens and a strongly electron-withdrawing nitro group—creates a highly activated and regiochemically defined scaffold, enabling chemists to perform sequential and selective modifications.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple datasheet to provide a comprehensive characterization of this compound. We will explore its fundamental physicochemical properties, delve into the logic of its reactivity, and present detailed, field-tested protocols for its analytical characterization. The objective is to equip researchers and development professionals with the expert insights required to confidently and effectively utilize this potent intermediate in their synthetic endeavors.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. These parameters dictate everything from appropriate storage conditions to the selection of analytical techniques.

Chemical Structure

The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity. The nitro group at position 3, flanked by halogens at positions 2 and 4, strongly influences the electron density of the aromatic system.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 67443-38-3 | [3] |

| Molecular Formula | C₅H₂BrClN₂O₂ | |

| Molecular Weight | 237.44 g/mol | |

| Appearance | Solid | |

| Melting Point | 65-70 °C | |

| Purity | Typically ≥97% | |

| InChI Key | WWQQPSDIIVXFOX-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=NC=C1Cl)N(=O)=O)Br |

Reactivity Profile: A Tale of Two Halogens

The synthetic utility of this compound stems from its highly predictable reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

Causality Behind Reactivity: The pyridine nitrogen and the nitro group at position 3 are powerful electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, particularly at the positions ortho and para to them (positions 2, 4, and 6). This electron deficiency makes the carbon atoms at these positions highly electrophilic and thus susceptible to attack by nucleophiles.

The chlorine atom at position 2 and the bromine atom at position 4 serve as excellent leaving groups. The key to synthetic strategy lies in the differential reactivity of these two positions, which allows for selective and sequential substitution reactions. Generally, the 4-position in such activated pyridine systems is the most reactive site for nucleophilic attack, a principle that can be rationalized by examining the stability of the intermediate Meisenheimer complexes.[4]

Caption: Generalized reaction pathways for this compound.

Comprehensive Analytical Characterization

Robust analytical methods are critical for confirming the identity, purity, and stability of starting materials and intermediates.[5] The following section details the primary techniques for the comprehensive characterization of this compound.

Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural information. For this compound, which has only two aromatic protons, the ¹H NMR spectrum is relatively simple but highly informative.

-

¹H NMR (400 MHz, CDCl₃):

-

Logic: The pyridine ring protons are deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom. The electron-withdrawing nitro and halogen groups further increase this effect. We expect two doublets in the downfield region (typically δ 7.0-9.0 ppm).

-

Predicted Spectrum:

-

One doublet corresponding to the proton at C5.

-

One doublet corresponding to the proton at C6.

-

The coupling constant (J-value) between these two protons would be characteristic of ortho-coupling in a pyridine system.

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Logic: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative substituents (Cl, Br, NO₂) and the ring nitrogen will have characteristic chemical shifts.

-

Predicted Chemical Shift Regions:

-

C-Br & C-Cl: These carbons will be significantly affected by the halogen attachment.

-

C-NO₂: The carbon attached to the nitro group will be shifted downfield.

-

Aromatic C-H: Typically found in the δ 120-150 ppm range.

-

C-N: The carbons adjacent to the ring nitrogen (C2 and C6) will be deshielded.

-

-

B. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

-

Logic & Expected Peaks: The spectrum will be dominated by absorptions from the aromatic ring and the nitro group.

-

~1520-1560 cm⁻¹ and 1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

-

~1000-1100 cm⁻¹: C-Cl stretching vibration.

-

~500-600 cm⁻¹: C-Br stretching vibration.

-

C. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.

-

Logic & Expected Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. The key feature will be the isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This results in a characteristic M, M+2, and M+4 pattern that is definitive for the molecule's elemental composition.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂) or the halogen atoms (-Br, -Cl).

-

Chromatographic Purity Assessment

Chromatographic techniques are the gold standard for determining the purity of chemical intermediates and identifying any process-related impurities.[6][7]

Caption: General analytical workflow for purity determination.

A. High-Performance Liquid Chromatography (HPLC) Protocol

-

Objective: To determine the purity of this compound and quantify related impurities.

-

Rationale: Reversed-phase HPLC is the most common and robust method for non-volatile, polar to moderately non-polar organic molecules. A C18 column provides excellent retention and separation for aromatic compounds. A gradient elution is employed to ensure that both the main component and any potential impurities with different polarities are eluted and resolved effectively. UV detection is ideal as the pyridine ring and nitro group are strong chromophores.

-

Methodology:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. The final concentration is ~1 mg/mL.

-

-

Analysis and Data Interpretation:

-

Inject the sample and record the chromatogram.

-

The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks (Area % method).

-

-

B. Gas Chromatography (GC) Protocol

-

Objective: To analyze for volatile impurities and confirm thermal stability.

-

Rationale: GC is suitable for thermally stable and volatile compounds.[8] It is an excellent complementary technique to HPLC for a full impurity profile. A non-polar DB-5 type column is a good general-purpose choice for separating a wide range of organic molecules. Flame Ionization Detection (FID) offers high sensitivity for carbon-containing compounds.

-

Methodology:

-

Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

-

Chromatographic Conditions:

-

Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Sample Preparation:

-

Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

-

-

Analysis and Data Interpretation:

-

Inject the sample. The absence of significant degradation peaks confirms the thermal stability of the compound under GC conditions. Purity is assessed using the Area % method.

-

-

Safety, Handling, and Storage

Proper handling of reactive chemical intermediates is paramount for laboratory safety. The information below is synthesized from material safety data sheets (MSDS) for this compound and its close analogs.[3][9]

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull and crossbones) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation mark) |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation mark) |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure pants and closed-toe shoes are worn.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. All material contaminated with the chemical must be disposed of as hazardous waste.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). The Pivotal Role of 3-Bromo-2-chloro-5-nitropyridine in Modern Chemical Synthesis.

- ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.

- ChemicalBook. (2025, August 8). 4-Chloro-3-nitropyridine.

- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

- ChemScene. (n.d.). 4-Bromo-3-nitropyridine.

- Jubilant Ingrevia. (2024, January 2). 5-bromo-2-nitropyridine Safety Data Sheet.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Chloro-3-nitropyridine.

- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine.

- TCI Chemicals. (2025, March 10). SAFETY DATA SHEET - 2-Bromo-5-chloro-3-nitropyridine.

- Fluorochem. (n.d.). 4-Bromo-3-nitropyridine.

- ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- PubChem. (n.d.). 4-Bromo-3-nitropyridine.

- Alchem Pharmtech. (n.d.). CAS 23056-44-2 | 4-BROMO-3-NITROPYRIDINE.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.

- University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).

- Encyclopedia.pub. (2022, April 26). Chromatographic Techniques in Pharmaceutical Analysis.

- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....

- Thermo Fisher Scientific. (2010, November 19). SAFETY DATA SHEET - 4-Bromopyridinium chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. unthealth.edu [unthealth.edu]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Electrophilic Functionalization of 4-Bromo-2-chloro-3-nitropyridine

This guide serves as a high-precision technical manual for the functionalization of 4-Bromo-2-chloro-3-nitropyridine . It addresses the specific challenge of performing electrophilic substitutions on a scaffold that is electronically deactivated against such reactions.[1][2][3]

Executive Summary

This compound represents a paradox in synthetic chemistry: it is a high-value scaffold for kinase inhibitor development, yet it is virtually inert to classical Electrophilic Aromatic Substitution (EAS). The synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group (

This guide details the "Surrogate Electrophilic Substitution" strategy. Instead of direct C-H substitution, the primary route to introducing electrophiles is Halogen-Metal Exchange (HME) followed by electrophilic trapping.[2] This method exploits the C4-Bromine bond weakness to bypass the electronic "fortress" of the pyridine ring.[2]

Part 1: Electronic Landscape & Reactivity Profile[2]

To successfully manipulate this molecule, one must understand why standard protocols fail.[2]

The Deactivation Cascade

Classical EAS (e.g., nitration, Friedel-Crafts) requires a nucleophilic aromatic ring to attack an electrophile (

-

Pyridine Nitrogen (Inductive

, Mesomeric -

C3-Nitro Group: A strong deactivator that further depletes ortho/para positions (C2, C4, C6).[2]

-

Halogens (C2-Cl, C4-Br): While ortho/para directing, their inductive withdrawal dominates in this highly strained electronic environment.[2]

The Divergent Pathways

The reactivity of this molecule is strictly bifurcated.[2] You must choose the correct pathway based on the incoming group.[2]

| Desired Group | Reaction Class | Target Position | Mechanism |

| Nucleophile (Amines, Thiols) | C4 (Preferred) > C2 | Addition-Elimination | |

| Electrophile (Aldehydes, Iodine) | Metal-Halogen Exchange | C4 (Exclusive) | Lithiation/Magnesiation |

Part 2: The Core Protocol – Halogen-Metal Exchange (HME)[4]

This is the only viable method to introduce electrophiles (formally substituting the Bromine).[2]

The Reagent Choice: Why Turbo Grignard?

Standard organolithiums (

-

Recommendation: Use Turbo Grignard (

) . -

Causality: The complexation with LiCl breaks oligomeric aggregates, increasing the kinetic basicity of the Mg reagent while maintaining a "softer" character that tolerates the nitro group at low temperatures (

to

Regioselectivity (C4 vs. C2)

The exchange occurs exclusively at C4-Br over C2-Cl.

-

Bond Energy:

bond is weaker than -

Chelation: The C3-Nitro group can assist coordination, but the lability of the C-Br bond is the primary driver.[2]

Experimental Protocol: C4-Formylation

Objective: Synthesis of 2-chloro-3-nitroisonicotinaldehyde (Replacing Br with CHO).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon.

-

Solvation: Dissolve this compound (

) in anhydrous THF ( -

Cryogenic Cooling: Cool the solution to

. Note: Strict temperature control is vital to prevent nitro-group degradation. -

Exchange: Add

(-

Observation: A color change (often deep red/brown) indicates the formation of the magnesiated species.[2]

-

-

Incubation: Stir at

for 30–60 minutes. Do not let the temperature rise above -

Electrophilic Trap: Add anhydrous DMF (

) or Ethyl Formate rapidly.[2] -

Quench: Stir for 30 minutes, then quench with saturated aqueous

while still cold. -

Workup: Warm to room temperature, extract with EtOAc, and wash with brine.

Part 3: Alternative Route – Reductive Activation

If you strictly require C-H substitution (e.g., at C6) rather than halogen displacement, you must change the electronic nature of the ring.[2]

Strategy: Reduce

-

Mechanism: The amine group (

) is a strong activator ( -

Result: 4-Bromo-2-chloro-3-aminopyridine is significantly more electron-rich.

-

Feasibility: This enables electrophilic halogenation (e.g., iodination) at C6 (para to the amine) using NIS (N-iodosuccinimide).[2]

Part 4: Visualization of Reaction Pathways[2]

The following diagram illustrates the decision logic for functionalizing this scaffold.

Caption: Decision tree for functionalizing this compound. Note the divergence between classical EAS (forbidden) and Metal-Exchange (viable).

References

-

Regioselective Halogen-Metal Exchange: Tian, Q., et al. (2017).[2] "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 22(11), 1952.[2][4]

-

General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley.[2] (Foundational text on pyridine deactivation).

-

Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.[2]

-

Nucleophilic Substitution Context: "Nucleophilic Aromatic Substitution on Pyrimidines and Pyridines." Chemistry LibreTexts.

Sources

Quantum chemical calculations for nitropyridine derivatives

Quantum Chemical Profiling of Nitropyridine Derivatives: A Computational Protocol for Drug & Material Design

Executive Summary: The Dual-Edge Scaffold

Nitropyridine derivatives occupy a unique niche in chemical space, serving as high-value scaffolds in two distinct, often opposing fields: pharmaceutical development and energetic materials . The electron-deficient pyridine ring, combined with the strongly electron-withdrawing nitro group (

For the drug development professional, the challenge lies in modulating the electrophilicity of these derivatives to ensure target specificity without triggering toxicity or metabolic instability. For the materials scientist, the focus shifts to maximizing density and heat of formation while maintaining thermal stability.

This guide provides a rigorous, self-validating computational protocol for characterizing nitropyridine derivatives using Density Functional Theory (DFT). It moves beyond basic geometry optimization to include spectroscopic validation, reactivity mapping, and NLO property prediction.

Computational Framework: Selection & Causality

The reliability of quantum chemical data hinges on the selection of the model chemistry (Functional/Basis Set). For nitropyridine derivatives, the presence of lone pairs (on pyridine N and nitro O) and conjugated

Functional Selection

-

Primary Standard (B3LYP): The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry workhorse for these organic derivatives. It provides an optimal balance between computational cost and accuracy for bond lengths, vibrational frequencies, and electronic gaps in organic heterocycles.

-

Dispersion Correction (wB97XD or M06-2X): When studying molecular docking or crystal packing (where

-

Basis Set Selection

-

Split-Valence Triple-Zeta (6-311G): Essential for the flexibility needed to describe the valence electrons in the aromatic ring.

-

Diffuse Functions (++): Critical Requirement. Nitropyridines possess significant electron density at the periphery (lone pairs). Diffuse functions allow orbitals to occupy a larger region of space, essential for accurately calculating anion stability , hydrogen bonding , and hyperpolarizability .

-

Polarization Functions (d,p): Adds angular momentum (d-orbitals on heavy atoms, p-orbitals on H) to account for ring distortion and polarization by the nitro group.

Recommended Model Chemistry: DFT/B3LYP/6-311++G(d,p)[1][2]

Experimental Protocol: Step-by-Step Workflow

This protocol is designed for implementation in standard quantum chemistry packages (e.g., Gaussian, ORCA, Q-Chem).

Phase 1: Geometry Optimization & Stability Check

-

Input Construction: Build the initial structure. Ensure the nitro group is initially planar with the ring, but allow freedom for rotation (dihedral scan) if steric hindrance (e.g., adjacent methyl groups) is present.

-

Optimization (OPT): Run optimization to locate the global minimum on the Potential Energy Surface (PES).

-

Convergence Criteria: Tight (Max Force < 0.000015 Hartree/Bohr).

-

-

Frequency Calculation (FREQ):

-

Validation: Ensure zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable molecule.

-

Thermochemistry: Extract Zero-Point Vibrational Energy (ZPVE) and thermal corrections.

-

Phase 2: Spectroscopic Profiling (IR/Raman)

Raw DFT frequencies typically overestimate experimental values due to the neglect of anharmonicity.

-

Scaling: Apply a scaling factor (typically 0.960–0.967 for B3LYP/6-311++G(d,p)) to align calculated wavenumbers with experimental FTIR data.

-

Assignment (PED): Use Potential Energy Distribution (PED) analysis (software like VEDA) to assign modes quantitatively (e.g., "Mode 12: 80%

stretching + 20% Ring deformation").

Phase 3: Electronic & Reactivity Mapping

-

Frontier Molecular Orbitals (FMO): Calculate HOMO and LUMO energies.

-

Significance: The HOMO-LUMO gap (

) correlates with chemical hardness (

-

-

Molecular Electrostatic Potential (MEP): Map the electron density onto an isosurface (usually 0.002 a.u.).

-

Red Regions (Negative): Nitro oxygens and Pyridine Nitrogen (Electrophilic attack sites / H-bond acceptors).

-

Blue Regions (Positive): Hydrogens (Nucleophilic attack sites).

-

Visualization: Computational Workflow Logic

The following diagram illustrates the decision logic and data flow for the characterization of nitropyridines.

Figure 1: Logic flow for quantum chemical validation. Note the feedback loop at the "Imaginary Freq" check, ensuring only true minima are characterized.

Key Data & Reactivity Descriptors

To quantify the chemical behavior of nitropyridine derivatives, Global Reactivity Descriptors must be derived from the FMO energies.

Table 1: Essential Reactivity Descriptors for Nitropyridines

| Descriptor | Symbol | Formula | Physical Interpretation |

| Ionization Potential | Energy required to remove an electron (Oxidation resistance). | ||

| Electron Affinity | Energy released when adding an electron (Reduction potential). | ||

| Chemical Hardness | Resistance to charge transfer. High | ||

| Electrophilicity Index | Propensity to accept electrons. Critical for predicting biological attacks. | ||

| Chemical Potential | Direction of electron flow (High |

Note:

NLO Properties (Non-Linear Optics)

Nitropyridines are excellent candidates for NLO materials due to the "Push-Pull" mechanism (Donor-

-

Requirement: A non-centrosymmetric crystal structure.

-

Calculation:

. -

Benchmark: Compare against Urea (standard reference). Nitropyridine derivatives often show

values 10–50x higher than Urea.

Case Study: 2-Amino-3-Nitropyridine

In this theoretical case study, we analyze the interaction between the amino donor (

Structural Analysis

-

Intramolecular H-Bonding: The proximity of the amino hydrogen and nitro oxygen forms an

graph set motif ( -

Effect: This locks the conformation, planarizing the molecule and enhancing

-conjugation. -

DFT Evidence: The

bond length shortens (double bond character) while the

Reactivity Pathway Visualization

Figure 2: Electronic structure implications. The spatial separation of HOMO and LUMO facilitates Intramolecular Charge Transfer (ICT), driving both biological binding and optical nonlinearity.

References

-

Jose, S. P., & Sujan, M. (2019).[3] Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Link[3]

-

Türker, L., et al. (2010).[4] A DFT Study on Nitro Derivatives of Pyridine. Polycyclic Aromatic Compounds, 30(3), 147-162. Link

-

Pegu, D., & Singh, N. B. (2013).[2] Quantum Chemical Calculations of Molecular Structure, Electronic, Thermodynamic and Non-linear optical properties of 2-amino-3-nitro-6-methyl pyridine.[2] International Journal of Advanced Research, 1(9), 531-538. Link

-

Amalanathan, M., et al. (2022).[5][6] Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4-diium bis 2,4,6-trinitrophenolate. Physical Chemistry Research, 10(2), 225-238. Link

-

Srivastava, R., et al. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Pramana - Journal of Physics, 89, 15. Link

Sources

- 1. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalijar.com [journalijar.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. physchemres.org [physchemres.org]

- 6. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-nitropyridine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. The substrate, 4-Bromo-2-chloro-3-nitropyridine, presents a particularly interesting case for selective functionalization. As a highly electron-deficient dihalogenated pyridine, it offers the potential for regioselective C-N bond formation, a critical aspect in the synthesis of complex molecules and in streamlining drug discovery processes.

This guide provides a comprehensive overview of the selective Buchwald-Hartwig amination of this compound, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and addressing potential challenges. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights and Rationale for Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] In the case of polyhalogenated substrates like this compound, the initial and rate-determining step of oxidative addition governs the regioselectivity of the reaction.

The generally accepted trend for the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is a direct consequence of the bond dissociation energies of the C-X bond, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium(0) catalyst. For this compound, this principle dictates that the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 2-position. Consequently, under carefully controlled conditions, selective amination at the C4-position can be achieved with high fidelity.

The strong electron-withdrawing effect of the nitro group at the 3-position further activates the pyridine ring towards nucleophilic attack, but the inherent difference in reactivity between the C-Br and C-Cl bonds remains the dominant factor for regioselectivity in this palladium-catalyzed process.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols